7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive agents . The unique structure of this compound makes it a compound of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reductive cyclization of 2-azidobenzaldehydes with amines can be employed to form the indazole ring . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are also used to synthesize indazoles .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Metal-catalyzed synthesis is preferred due to its efficiency and minimal formation of byproducts .
Chemical Reactions Analysis
Types of Reactions
7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the indazole ring.
Substitution: Substitution reactions, such as halogenation or nitration, can be carried out to introduce different substituents on the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit enzymes like cyclo-oxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other molecular targets, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole include other indazole derivatives, such as:
- 7,8,9-trimethoxy-4,5-dihydro-1H-benzo[g]indazole
- 1-(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(4-nitrophenyl)ethanone
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
CAS No. |
57595-66-1 |
---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole |
InChI |
InChI=1S/C13H14N2O2/c1-16-11-5-8-3-4-9-7-14-15-13(9)10(8)6-12(11)17-2/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
NACRDJZYQHMAAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC3=C2NN=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.